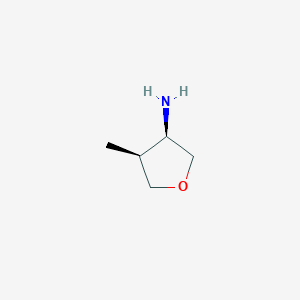

Cis-4-methyltetrahydrofuran-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-4-methyltetrahydrofuran-3-amine is a heterocyclic organic compound with the molecular formula C5H11NO. It features a tetrahydrofuran ring substituted with a methyl group at the 4-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-methyltetrahydrofuran-3-amine typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4-methyltetrahydrofuran-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the cis-isomer.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon supports to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cis-4-methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like NaBH4 or LiAlH4 are employed.

Substitution: Reagents such as acyl chlorides or aldehydes are used in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides, imines, or other derivatives.

Scientific Research Applications

Cis-4-methyltetrahydrofuran-3-amine has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of cis-4-methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Cis-2-methyltetrahydrofuran-3-amine: Similar structure but with the methyl group at the 2-position.

Trans-4-methyltetrahydrofuran-3-amine: Similar structure but with a different stereochemistry at the 4-position.

Uniqueness

Cis-4-methyltetrahydrofuran-3-amine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis-configuration may result in different pharmacological properties compared to its trans-isomer or other positional isomers .

Biological Activity

Cis-4-methyltetrahydrofuran-3-amine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a methyl group and an amine functional group, which contributes to its reactivity and interaction with biological targets. The compound's structure can be summarized as follows:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclic Amine | Contains a tetrahydrofuran ring; versatile reactivity |

| 2-Methylpyridine | Aromatic Amine | Lacks cyclic ether; primarily aromatic properties |

| 3-Aminotetrahydrofuran | Cyclic Amine | Different position of amine group; less steric hindrance |

| 4-Methylpiperidine | Saturated Ring | More saturated structure; different reactivity profile |

This table highlights the unique combination of cyclic ether and amine functionalities in this compound, which may lead to distinct pathways for chemical reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can participate in hydrogen bonding, influencing the stability and reactivity of biomolecules. Additionally, the tetrahydrofuran ring may facilitate interactions through hydrophobic effects or π-stacking with aromatic residues in proteins.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have reported that related compounds demonstrate significant antimicrobial properties against a range of pathogens.

- Neuroprotective Effects : Investigations into neuroprotective agents have suggested that certain derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- Antimalarial Activity : A study explored the antiplasmodial activity of related compounds, revealing that certain derivatives exhibited potent inhibitory effects against Plasmodium falciparum. For instance, compounds similar to this compound demonstrated EC50 values as low as 0.006 μM, indicating strong potential for development as antimalarial agents .

- Insect Olfactory Receptors : Research involving insect olfactory receptors showed that compounds structurally related to this compound activated specific olfactory receptors in Drosophila melanogaster, suggesting potential applications in pest control or as attractants .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cyclization Reactions : Utilizing suitable precursors to form the tetrahydrofuran ring.

- Amination Processes : Introducing the amine functional group through nucleophilic substitution reactions.

These synthetic routes allow for the modification of the compound to enhance its biological activity or tailor it for specific applications in medicinal chemistry .

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(3R,4S)-4-methyloxolan-3-amine |

InChI |

InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 |

InChI Key |

YGAMXHGNEOFJNN-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@@H]1COC[C@@H]1N |

Canonical SMILES |

CC1COCC1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.